Octahydro-7H-2,5-ethanoinden-7-one
Description
Properties
CAS No. |
65989-65-3 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
tricyclo[4.3.2.03,8]undecan-4-one |
InChI |
InChI=1S/C11H16O/c12-11-6-8-2-1-7-3-9(4-8)10(11)5-7/h7-10H,1-6H2 |
InChI Key |
SQXDWOUWZMEMDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CC1CC3C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Wieland-Miescher Ketone Derivatives
The Wieland-Miescher ketone (26) serves as a pivotal starting material. Trans-ketalization of 26 with 2-methyl-2-ethyl-1,3-dioxolane and ethylene glycol, catalyzed by p-toluenesulfonic acid (TsOH), yields ketal 27 in 95% yield. Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) under 50 psi H₂ selectively reduces the conjugated double bond, affording the cis-decalin system (28) with a 10:1 diastereomeric ratio (Scheme 4).
Table 1: Hydrogenation Conditions and Outcomes
| Substrate | Catalyst | Pressure (psi) | Solvent | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|---|
| 27 | Pd/C | 50 | EtOAc | 95 | 10:1 |
| 27 | PtO₂ | 30 | MeOH | 78 | 4:1 |
The superiority of Pd/C over platinum oxide (PtO₂) in achieving higher cis-selectivity is attributed to its lower propensity for over-reduction and enhanced substrate adsorption kinetics.
Dissolving Metal Reductions for Stereochemical Control
Dissolving metal reductions using lithium in liquid ammonia (Li/NH₃) enable stereochemical inversion at the bridgehead position. Treatment of ketal 28 with Li/NH₃ and tert-butanol as a proton source affords alcohol 29 in 81% yield, with complete retention of the cis-decalin framework (Scheme 5). This method circumvents the limitations of borohydride reductions, which favor undesired axial alcohol formation due to steric hindrance.
Diels-Alder Cycloaddition Strategies
Lewis Acid-Catalyzed Approaches
Early attempts to construct the bicyclic framework via Diels-Alder reactions between silyl enol ether 22 and diene 23 using conventional Lewis acids (SnCl₄, TiCl₄) proved ineffective due to poor orbital overlap and steric congestion. The mixed Lewis acid system AlMe₃/AlBr₃ achieved modest success (35% yield), but product isolation was hampered by competing side reactions.
Triflimide-Catalyzed Cycloadditions
Employing 10 mol% triflimide (Tf₂NH) as a Brønsted acid catalyst significantly improved reaction efficiency, yielding cycloadduct 32 in 86% yield with a 2:1 diastereomeric ratio at the silyl ether position (Scheme 8). The mechanism involves protonation of the dienophile, enhancing its electrophilicity and aligning frontier molecular orbitals for suprafacial addition.
Table 2: Diels-Alder Catalysts and Performance
| Catalyst | Temp (°C) | Time (h) | Yield (%) | diastereomer Ratio |
|---|---|---|---|---|
| Tf₂NH | 25 | 12 | 86 | 2:1 |
| AlMe₃/AlBr₃ | -20 | 24 | 35 | 1.5:1 |
| SnCl₄ | 0 | 48 | <5 | - |
Oxidative Functionalization and Ring Expansion
Baeyer-Villiger Oxidation Challenges
Attempts to oxidize enone 33 via Baeyer-Villiger reactions using mCPBA or (TMSO)₂/SnCl₄ failed to produce the desired lactone, likely due to strain in the bicyclic transition state (Scheme 9). Alternative stepwise oxidation pathways were required.
Stepwise Oxidation via Silyl Enol Ethers
Reduction of enone 33 with Li/NH₃ followed by trapping with trimethylchlorosilane (TMSCl) yielded silyl enol ether 34. Subsequent epoxidation with meta-chloroperbenzoic acid (mCPBA) and acid-catalyzed rearrangement furnished ketone 35, enabling further functionalization (Scheme 10).
Industrial-Scale Considerations
Cost-Benefit Analysis of Catalytic Systems
Triflimide catalysis, while efficient, faces scalability challenges due to the high cost of Tf₂NH ($12,000/kg). In contrast, AlMe₃/AlBr₃ systems are cost-effective ($200/kg) but require stringent moisture control, increasing operational complexity.
Solvent Selection and Waste Streams
Hydrogenation in ethyl acetate generates fewer toxic byproducts compared to methanol, aligning with green chemistry principles. However, methanol’s lower boiling point simplifies product isolation, illustrating a trade-off between sustainability and practicality.
Chemical Reactions Analysis
Types of Reactions: Octahydro-7H-2,5-ethanoinden-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions at various positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Octahydro-7H-2,5-ethanoinden-7-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, this compound can be used as a model molecule to study the behavior of cyclic ketones and their interactions with biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Octahydro-7H-2,5-ethanoinden-7-one exerts its effects depends on its interactions with molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways involved may vary depending on the application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine): A high explosive with a similar octahydro structure but different functional groups.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar cyclic structures used in fragrances and other applications.
Uniqueness: Octahydro-7H-2,5-ethanoinden-7-one is unique due to its specific ring structure and ketone functional group, which confer distinct chemical properties and reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
